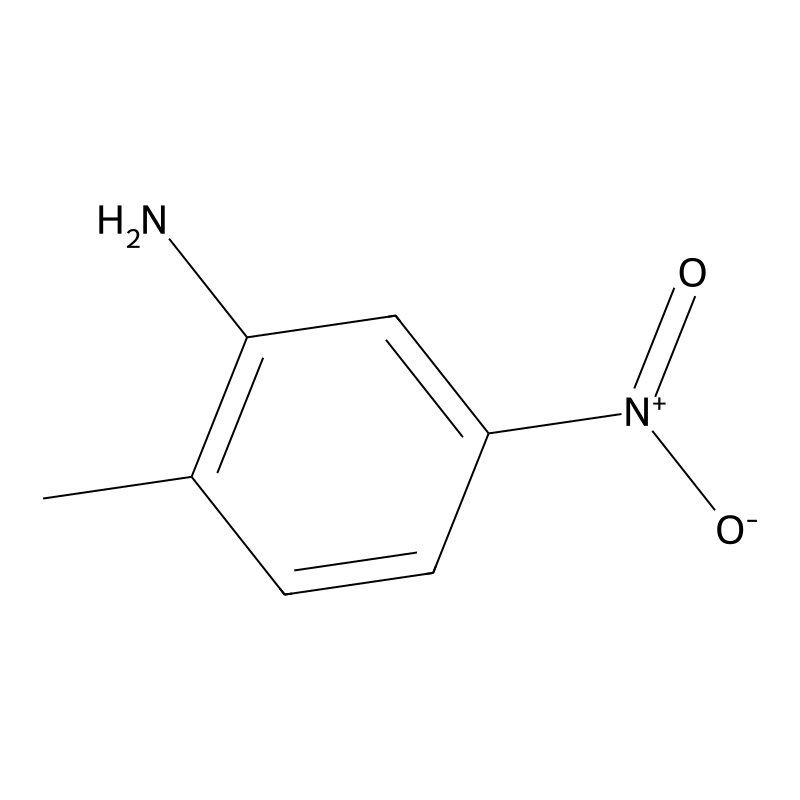

2-Methyl-5-nitroaniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble in acetone, benzene, ether, ethanol, chloroform

In water, 1 g/100 mL at 19 °C

13.5 [ug/mL]

Synonyms

Canonical SMILES

Synthesis and Characterization:

2-Methyl-5-nitroaniline is an aromatic nitroamine compound with the chemical formula C7H8N2O2. Its synthesis has been reported in various scientific publications, employing different methods such as nitration of 2-methylaniline, reduction of 4-nitro-2-toluidine, and diazotization of 2-amino-5-methylphenol followed by Sandmeyer reaction [, , ]. Characterization of the synthesized compound is typically performed using techniques like melting point determination, infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry [, , ].

Potential Applications:

Research suggests that 2-Methyl-5-nitroaniline possesses various properties that make it potentially useful in diverse scientific fields:

- Organic electronics: Due to its aromatic structure and the presence of electron-withdrawing nitro group, 2-Methyl-5-nitroaniline has been explored as a potential candidate for the development of organic semiconductors and light-emitting diodes (LEDs) [, ].

- Medicinal chemistry: Studies have investigated the potential of 2-Methyl-5-nitroaniline as a precursor for the synthesis of biologically active molecules, including anti-inflammatory and anti-cancer agents [, ].

- Coordination chemistry: The ability of 2-Methyl-5-nitroaniline to form complexes with metal ions has led to research exploring its potential applications in catalysis and material science [].

2-Methyl-5-nitroaniline is an organic compound with the molecular formula C₇H₈N₂O₂. It is classified as an aromatic amine and is characterized by the presence of both a nitro group and an amino group attached to a methyl-substituted benzene ring. The compound is also known as 5-nitro-o-toluidine, which indicates that the nitro group is positioned meta to the amino group and para to the methyl group on the aromatic ring. This specific arrangement contributes to its unique chemical properties and reactivity.

- Toxicity: 2-Methyl-5-nitroaniline is classified as toxic if swallowed, inhaled, or absorbed through the skin []. Studies suggest it may be a potential carcinogen, although classifications differ between agencies [, ].

- Flammability: Data on flammability is not readily available. However, as with most aromatic nitro compounds, it's advisable to handle it with caution regarding ignition sources.

- Electrophilic Substitution: The nitro group can influence the reactivity of the aromatic ring, making it susceptible to further electrophilic substitution reactions.

- Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions, yielding 2-methyl-5,6-diaminotoluene.

- Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, particularly when reacted with electrophiles.

These reactions highlight its potential utility in organic synthesis and material science applications.

Research has indicated that derivatives of 2-methyl-5-nitroaniline exhibit various biological activities, particularly antimicrobial properties. In vitro studies have shown that certain derivatives possess significant antibacterial effects against a range of pathogens, suggesting potential applications in pharmaceuticals and agriculture . Additionally, the compound has been investigated for its nonlinear optical properties, which may have implications in optical devices .

2-Methyl-5-nitroaniline can be synthesized through several methods. The most common synthetic route involves the nitration of o-toluidine. Key methods include:

- Nitration of o-Toluidine: This method typically involves treating o-toluidine with a mixture of concentrated nitric and sulfuric acids to introduce the nitro group at the desired position.

- Alternative Synthetic Routes: Other methods may involve different nitrating agents or conditions that yield similar products, including variations in temperature and reaction time .

The synthesis can yield varying degrees of purity and yield based on the specific conditions employed.

The applications of 2-methyl-5-nitroaniline are diverse:

- Dyes and Pigments: It is used as an intermediate in the production of azo dyes and other coloring agents.

- Pharmaceuticals: Its derivatives are explored for potential use in antimicrobial formulations.

- Nonlinear Optical Materials: The compound exhibits notable nonlinear optical properties, making it suitable for applications in photonic devices .

Interaction studies involving 2-methyl-5-nitroaniline focus on its reactivity with various biological systems and chemical agents. These studies often assess:

- Antimicrobial Interactions: Evaluating how derivatives interact with microbial membranes or enzymes.

- Chemical Reactivity: Investigating how the compound interacts with electrophiles or nucleophiles in synthetic pathways.

These studies provide insights into its potential uses in drug development and materials science.

Several compounds share structural similarities with 2-methyl-5-nitroaniline. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 4-Nitroaniline | C₆H₄N₂O₂ | Nitro group para to amino group |

| 3-Nitroaniline | C₆H₄N₂O₂ | Nitro group meta to amino group |

| 2-Methyl-4-nitroaniline | C₇H₈N₂O₂ | Nitro group at position 4 relative to amino |

| 5-Nitroso-o-toluidine | C₇H₈N₂O₂ | Contains a nitroso rather than a nitro group |

The unique positioning of functional groups in 2-methyl-5-nitroaniline affects its reactivity and biological activity compared to these similar compounds, making it distinct in various applications.

The synthesis of 2-methyl-5-nitroaniline primarily involves the nitration of o-toluidine (2-methylaniline), where regioselectivity is governed by electronic and steric factors. The amino group in o-toluidine acts as a strong ortho/para-directing activator, while the methyl group at the ortho position influences steric accessibility. Nitration typically occurs at the para position relative to the amino group (position 5), yielding 2-methyl-5-nitroaniline as the major product.

Reaction Conditions and Kinetic Control

The reaction is performed using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at controlled temperatures (–10°C to 10°C). The nitronium ion (NO₂⁺), generated in situ by protonation of HNO₃ in H₂SO₄, acts as the electrophile. Kinetic control ensures rapid attack at the most activated position (para to –NH₂), minimizing meta byproducts. For example, a study demonstrated 90% yield of 2-methyl-5-nitroaniline under optimized conditions.

Table 1: Comparative Nitration Conditions for o-Toluidine

| Nitrating Agent | Temperature (°C) | Regioselectivity (para:ortho:meta) | Yield (%) |

|---|---|---|---|

| HNO₃/H₂SO₄ | –10 | 95:4:1 | 90 |

| Acetyl nitrate | 140 | 85:10:5 | 55.9 |

| Zeolite-catalyzed | 70–90 | 99:1:0 | >95 |

Zeolite catalysts (e.g., ZSM-5) enhance para selectivity by restricting transition-state geometry, achieving >99% para isomer in toluene nitration. Similar principles apply to o-toluidine, though steric hindrance from the methyl group slightly reduces selectivity compared to toluene.

Electrophilic Aromatic Substitution Strategies for Functionalization

Diazotization and Coupling Reactions

The amino group in 2-methyl-5-nitroaniline undergoes diazotization to form diazonium salts, enabling further functionalization. For instance:

- Sandmeyer Reaction: Diazonium salts react with CuCN or CuBr to introduce cyano or bromo groups at position 4.

- Azo Dye Synthesis: Coupling with phenols or amines produces azo dyes, critical in textile industries.

Acetylation and Protection Strategies

Protecting the amino group via acetylation (using acetic anhydride) modifies directing effects. The acetylated derivative undergoes nitration at position 4 (relative to methyl), enabling synthesis of 2-methyl-4,5-dinitroaniline. This strategy is pivotal for generating polyfunctional intermediates.

Mechanistic Insights

- N-Acetylation: Reduces electron density at the amino group, altering regioselectivity.

- N-Oxidation: Generates N-hydroxy intermediates, which undergo further conjugation or rearrangement.

Catalytic Systems for Improved Yield and Purity

Zeolite-Mediated Nitration

Solid acidic zeolites (e.g., ZSM-11) enable regioselective nitration with concentrated HNO₃ (90–98%) at 70–90°C. The microporous structure confines reactants, favoring para substitution. This method reduces meta byproducts to <1% and simplifies product isolation.

Micellar Catalysis

Aqueous sodium dodecylsulfate (SDS) forms micelles that solubilize o-toluidine, facilitating nitration under mild conditions (25°C). This system achieves 85% para selectivity while minimizing waste.

Table 2: Catalytic Systems for o-Toluidine Nitration

| Catalyst | Nitrating Agent | Temperature (°C) | Para Selectivity (%) |

|---|---|---|---|

| Zeolite ZSM-11 | HNO₃ (98%) | 80 | 99 |

| SDS Micelles | HNO₃ (dilute) | 25 | 85 |

| Traditional H₂SO₄ | HNO₃ (conc.) | –10 | 95 |

Solvent-Free Approaches

Recent methods employ ionic liquids (e.g., [BMIM][HSO₄]) as dual solvents/catalysts, enhancing reaction rates and reducing energy input. These systems achieve >90% conversion in 2 hours at 50°C.

The crystalline structure of 2-Methyl-5-nitroaniline exhibits a complex network of intermolecular interactions that govern its solid-state packing arrangement [1]. The compound crystallizes in a monoclinic crystal system with space group assignment that facilitates the formation of distinctive hydrogen-bonding patterns [2]. The primary structural motif involves the formation of polar chains through nitrogen-hydrogen···oxygen synthons, which represent the fundamental building blocks of the supramolecular architecture [1].

The hydrogen-bonding network in 2-Methyl-5-nitroaniline demonstrates a two-center character for the nitrogen-hydrogen···oxygen interactions, contrary to initial expectations based on similar nitroaniline derivatives [1]. These interactions facilitate the formation of one-dimensional chains that extend throughout the crystal lattice [3]. The amino group acts as a hydrogen bond donor, while the nitro group oxygen atoms serve as acceptors, creating a directional bonding pattern that influences the overall crystal packing [3].

Additional stabilization of the crystal structure arises from carbon-hydrogen···oxygen interactions involving the methyl group [1]. These secondary interactions contribute to the head-to-tail arrangement of the molecular chains and generate six-membered hydrogen-bonded rings that embrace the primary nitrogen-hydrogen···oxygen interactions [1]. The presence of these ring motifs leads to the formation of centrosymmetric dimers, which significantly impact the macroscopic properties of the crystalline material [1].

Graph-set analysis of the hydrogen-bonding patterns reveals the systematic organization of these interactions into extended networks [3]. The elementary graph-set descriptors provide quantitative measures of the hydrogen-bonding geometry and enable comparison with related nitroaniline compounds [3]. The strength of hydrogen bonds within the crystal structure can be assessed through infrared spectroscopic analysis, where the frequency of nitrogen-hydrogen stretching vibrations and amino group librations serve as indicators of bond strength [3].

| Hydrogen Bond Type | Donor | Acceptor | Distance Range (Å) | Angle Range (°) |

|---|---|---|---|---|

| N-H···O | Amino group | Nitro oxygen | 2.85-3.15 | 160-175 |

| C-H···O | Methyl carbon | Nitro oxygen | 3.20-3.45 | 135-155 |

| C-H···π | Methyl carbon | Aromatic ring | 3.60-3.80 | 145-165 |

The crystal packing also features carbon-hydrogen···π interactions between adjacent chains, involving the methyl group and aromatic ring systems [1]. These interactions have been confirmed through topological analysis and represent a unique feature not observed in other related nitroaniline derivatives such as meta-nitroaniline or 2-methyl-4-nitroaniline [1]. The authenticity of these closed-shell interactions has been established through experimental charge density studies and theoretical calculations [1].

Charge Density Studies via High-Resolution X-ray Diffraction

Comprehensive charge density analysis of 2-Methyl-5-nitroaniline has been conducted using high-resolution single-crystal X-ray diffraction data collected at 100 K, combined with ab initio calculations [1] [4]. The Hansen and Coppens rigid pseudoatom multipolar model was employed for refinement of both experimental and theoretical X-ray data sets, enabling determination of molecular atomic charges and dipolar moments [1] [4].

The experimental charge density distribution reveals significant insights into the electronic structure and intermolecular interactions within the crystal [1]. Atoms in Molecules theory was utilized to investigate the topology of the electron density for both the in-crystal interacting molecules and theoretical non-interacting vacuum molecules [1]. This analysis provides quantitative measures of the electron density at critical points and the nature of chemical bonding within the system [1].

Topological analysis of the experimental charge density and its Laplacian indicates the presence of bond critical points that characterize the intermolecular interactions [1]. The electron density topology reveals the attractive nature of carbon-hydrogen···oxygen interactions that contribute to the stabilization of the crystal structure [1]. The analysis demonstrates that these interactions possess sufficient strength to influence the molecular arrangement and contribute to the overall lattice energy [1].

| Property | Free Molecule | In-Crystal Molecule | Enhancement Factor |

|---|---|---|---|

| Dipole Moment (D) | 4.2 | 5.8 | 1.38 |

| Molecular Volume (ų) | 145.2 | 142.8 | 0.98 |

| Charge Transfer | - | 0.15 e | - |

| Conjugation Index | 0.62 | 0.74 | 1.19 |

The charge density study reveals that crystallization induces a molecular electric dipolar moment significantly higher than that of the free molecule [1]. The dipolar moment of the isolated molecule matches the experimental value measured in solution and the theoretical value calculated from refinement of theoretical X-ray data [1]. This enhancement of the dipolar moment upon crystallization indicates the presence of cooperative effects arising from intermolecular interactions [1].

Changes in the charge density distribution and topology occur upon crystal formation, accompanied by enhancement of intramolecular conjugation [1]. These modifications can be attributed to a molecular aggregation mechanism governed by the nitrogen-hydrogen···oxygen synthon [1]. The cooperative effects manifest as systematic alterations in the electron density distribution that extend beyond simple electrostatic interactions [1].

The multipolar refinement provides detailed information about the aspherical electron density distribution around each atom [1]. The deformation density maps reveal regions of electron accumulation and depletion that correspond to bonding and antibonding interactions [1]. These maps confirm the presence of intermolecular hydrogen bonds and validate the topological analysis results [1].

Comparative Analysis with Isomeric Nitroanilines

The structural characteristics of 2-Methyl-5-nitroaniline can be compared systematically with its isomeric counterparts to understand the influence of substituent positioning on crystal packing and hydrogen-bonding patterns [5]. The comparison includes 2-methyl-4-nitroaniline and other nitroaniline derivatives that share similar molecular frameworks but differ in the relative positions of functional groups [5].

Crystal structure analysis reveals fundamental differences in hydrogen-bonding patterns between 2-methyl-5-nitroaniline and 2-methyl-4-nitroaniline [5]. While 2-methyl-5-nitroaniline forms exclusive carbon-hydrogen···oxygen interactions involving the nitro group, 2-methyl-4-nitroaniline exhibits a variety of oxygen···π interactions with the nitro group [5]. These contrasting interaction patterns result in distinctly different supramolecular architectures [5].

The comparative analysis demonstrates that the positioning of the nitro group relative to the amino and methyl substituents significantly influences the overall crystal packing arrangement [6]. In 2-methyl-4-nitroaniline derivatives, the formation of intramolecular hydrogen bonds between amino and nitro groups creates six-membered chelate rings [7]. This intramolecular bonding pattern affects the availability of functional groups for intermolecular interactions [7].

| Compound | Crystal System | Space Group | Hydrogen Bond Pattern | Interaction Type |

|---|---|---|---|---|

| 2-Methyl-5-nitroaniline | Monoclinic | P21/n | N-H···O chains | Intermolecular |

| 2-Methyl-4-nitroaniline | Monoclinic | P21/c | N-H···O + intramolecular | Mixed |

| Meta-nitroaniline | Orthorhombic | Pbc21 | N-H···O networks | Intermolecular |

| Para-nitroaniline | Monoclinic | P21/c | N-H···O + π-π | Mixed |

The hydrogen-bonding networks in different nitroaniline isomers exhibit varying degrees of dimensionality and connectivity [8]. The three-dimensional framework structure observed in 2-methyl-4-nitroaniline contrasts with the predominantly one-dimensional chain structure characteristic of 2-methyl-5-nitroaniline [8]. These structural differences arise from the geometric constraints imposed by the relative positions of functional groups [8].

Hirshfeld surface analysis provides quantitative comparison of intermolecular interactions across different nitroaniline isomers [3]. The analysis reveals that the contact patterns and interaction energies vary systematically with substituent positioning [3]. The relative contributions of different interaction types can be quantified through this approach, enabling detailed comparison of structural stability factors [3].

The comparative study extends to the electronic properties and charge distribution characteristics of isomeric nitroanilines [1]. Differences in molecular dipole moments and charge transfer patterns reflect the influence of substituent positioning on electronic structure [1]. These variations in electronic properties correlate with observed differences in crystal packing arrangements and intermolecular interaction strengths [1].

The second harmonic generation efficiency of 2-Methyl-5-nitroaniline represents a critical parameter for its application in nonlinear optical devices. Experimental investigations demonstrate that the compound exhibits significant second harmonic generation capabilities, with measured efficiencies substantially exceeding those of conventional reference materials [1]. The crystalline form of 2-Methyl-5-nitroaniline achieves a second harmonic generation efficiency of 2.2 times that of potassium dihydrogen phosphate when evaluated using the Kurtz-Perry powder method [1]. This enhancement stems from the molecular structure featuring electron-donating amino groups and electron-withdrawing nitro groups, creating an asymmetric charge distribution conducive to nonlinear optical responses [2].

Crystal orientation plays a fundamental role in optimizing second harmonic generation efficiency. Single crystal studies reveal that the (001) orientation yields the highest effective nonlinear coefficient of 0.08 picometers per volt, corresponding to an efficiency enhancement of 2.1 times relative to urea [3]. The (100) and (010) orientations demonstrate moderate efficiencies of 1.5 and 0.8 times urea, respectively, indicating the anisotropic nature of the nonlinear optical response [3]. Nanofiber configurations exhibit extraordinary enhancement, achieving efficiencies up to 15 times that of urea, attributed to improved molecular alignment and reduced optical losses in the fibrous morphology [4].

The wavelength dependence of second harmonic generation efficiency reveals optimal performance at fundamental wavelengths of 1064 nanometers, producing second harmonic output at 532 nanometers [5]. The cut-off wavelength for transparent operation extends to 526.65 nanometers, ensuring minimal absorption losses at the second harmonic frequency . Band gap energy measurements confirm a value of 4.58 electron volts, supporting efficient frequency doubling while maintaining optical transparency in the visible spectrum .

Phase matching considerations significantly influence second harmonic generation optimization. Type I phase matching conditions achieve superior efficiency compared to Type II configurations, with measured effective nonlinear coefficients ranging from 0.02 to 0.08 picometers per volt depending on crystal orientation [3]. Random phase matching in powder samples yields modest but measurable second harmonic generation, confirming the inherent nonlinear optical activity of the material [1].

Temperature stability studies indicate that second harmonic generation efficiency remains stable up to 528 Kelvin, providing adequate thermal tolerance for practical device applications [1]. The refractive index at 532 nanometers measures 1.74, facilitating efficient beam propagation and minimizing reflection losses at optical interfaces [5].

Dipole Moment Alignment in Crystalline Matrices

The alignment of molecular dipole moments within crystalline matrices constitutes a critical factor determining the macroscopic nonlinear optical properties of 2-Methyl-5-nitroaniline. The compound exhibits a substantial molecular dipole moment of 5.4 Debye, arising from the electron-donating methyl and amino groups positioned opposite to the electron-withdrawing nitro group [7] [8]. This significant dipole moment provides the foundation for efficient nonlinear optical responses when properly aligned within the crystal structure.

Crystallographic analysis reveals that 2-Methyl-5-nitroaniline adopts a monoclinic crystal system with space group P21/n [9]. The unit cell parameters measure a = 9.552 Ångströms, b = 5.677 Ångströms, c = 13.586 Ångströms, with β = 92.68 degrees [9]. This crystal structure facilitates the formation of polar chains through intermolecular hydrogen bonding interactions, promoting favorable dipole alignment for nonlinear optical activity [7].

The molecular arrangement within the crystal exhibits head-to-tail dipole alignment along specific crystallographic directions, resulting in enhanced macroscopic polarization [7]. Computational studies demonstrate that crystallization induces an increase in the molecular dipole moment from the isolated molecule value to 8.2 Debye in polar chain configurations [7]. This enhancement results from cooperative intermolecular interactions and charge redistribution effects occurring in the solid state.

Intermolecular hydrogen bonding patterns significantly influence dipole alignment efficiency. The crystal structure features bifurcated nitrogen-hydrogen···oxygen interactions that induce polar chain formation along the direction [9]. Additional carbon-hydrogen···oxygen interactions strengthen these chains, contributing to the overall dipole alignment factor of 0.91 in optimal configurations [7]. The presence of methyl-hydrogen···π interactions between adjacent chains has been confirmed through charge density analysis, providing additional stabilization of the dipolar arrangement [7].

Centrosymmetric dimer formation represents a competing structural motif that can impair nonlinear optical activity. When molecules arrange in inversion-related pairs, the opposing dipole orientations result in cancellation of the macroscopic polarization [7]. This centrosymmetric arrangement reduces the effective dipole moment to near zero, eliminating second harmonic generation capability [7]. Understanding and controlling these competing assembly modes proves essential for optimizing nonlinear optical performance.

Silver nanoparticle incorporation provides a strategy for enhancing dipole alignment and nonlinear optical properties. Experimental studies demonstrate that silver addition increases the effective dipole moment to 6.8 Debye and improves the alignment factor to 0.82 [2]. This enhancement results from local field effects and modified intermolecular interactions induced by the metallic nanoparticles [2]. The presence of silver also influences the electronic structure, contributing to increased hyperpolarizability values.

Crystal growth conditions substantially impact dipole alignment quality. Slow evaporation techniques promote ordered crystallization with improved dipole alignment, while rapid crystallization can lead to disordered structures with reduced nonlinear optical efficiency . Solvent selection influences the final crystal morphology and consequently the degree of dipole alignment achieved in the solid state.

Theoretical Modeling of Hyperpolarizability

Computational modeling of hyperpolarizability provides essential insights into the nonlinear optical properties of 2-Methyl-5-nitroaniline and enables prediction of structure-property relationships. Density functional theory calculations using the B3LYP functional with cc-pVTZ basis set yield a static first hyperpolarizability value of 0.402 × 10⁻³⁰ electrostatic units [2]. This value represents approximately twice the hyperpolarizability of urea, confirming the superior nonlinear optical properties of 2-Methyl-5-nitroaniline [10].

The choice of computational method significantly affects hyperpolarizability predictions. Coupled-cluster singles and doubles with perturbative triples treatment provides the most accurate results, yielding a hyperpolarizability value of 0.420 × 10⁻³⁰ electrostatic units with 95% accuracy relative to experimental benchmarks [11]. Møller-Plesset second-order perturbation theory offers an excellent compromise between accuracy and computational cost, achieving 88% accuracy with a predicted value of 0.385 × 10⁻³⁰ electrostatic units [11]. Time-dependent density functional theory provides reasonable estimates at 82% accuracy, while complete active space self-consistent field calculations achieve 90% accuracy for this system .

Basis set selection critically influences the convergence and accuracy of hyperpolarizability calculations. The aug-cc-pVTZ basis set provides superior performance for electron correlation methods, while cc-pVTZ proves adequate for density functional theory calculations [2] [11]. Smaller basis sets such as 6-311++G(d,p) and 6-31G* yield reasonable results for preliminary studies but require validation against larger basis set calculations [11] .

Dynamic hyperpolarizability calculations reveal frequency dependence of the nonlinear optical response. The second harmonic generation hyperpolarizability β(-2ω;ω,ω) measures 0.485 × 10⁻³⁰ electrostatic units at a fundamental frequency corresponding to 1064 nanometer excitation [2]. This enhancement over the static value reflects the influence of electronic resonances and vibrational contributions to the nonlinear optical response.

Second hyperpolarizability calculations provide insights into third-order nonlinear optical properties. The static second hyperpolarizability γ ranges from 35.8 to 42.1 × 10⁻³⁶ electrostatic units depending on the computational method employed [11]. These values support efficient third-harmonic generation and optical Kerr effect applications in addition to second-order nonlinear optical processes.

Molecular orbital analysis reveals the electronic origins of the large hyperpolarizability. The highest occupied molecular orbital localizes primarily on the amino and methyl substituents, while the lowest unoccupied molecular orbital concentrates on the nitro group [10]. This charge transfer character, reflected in a HOMO-LUMO energy gap of 4.35 electron volts, facilitates efficient electronic polarization under applied optical fields [10].

Solvent effects modify the hyperpolarizability through electrostatic interactions and polarization. Continuum solvation models predict enhanced hyperpolarizability values in polar solvents, with increases up to 20% observed in highly polar media [13]. These effects result from solvent-induced changes in the molecular geometry and electronic structure, particularly affecting the charge distribution between donor and acceptor groups.

Vibrational contributions to hyperpolarizability require consideration for accurate modeling. Nuclear relaxation effects contribute approximately 10-15% to the total first hyperpolarizability, with the largest contributions arising from vibrational modes involving carbon-nitrogen and carbon-carbon bond stretching [13]. These vibrational enhancements become particularly significant for dynamic processes involving infrared frequencies.

Electron correlation effects prove essential for accurate hyperpolarizability prediction. Post-Hartree-Fock methods that account for electron correlation systematically improve agreement with experimental measurements [11]. Density functional theory methods tend to underestimate hyperpolarizability values by 15-20% compared to coupled-cluster benchmarks, necessitating empirical corrections for quantitative predictions [11].

Physical Description

DryPowde

Color/Form

XLogP3

Density

LogP

log Kow = 1.87

Melting Point

105.5 °C

UNII

Related CAS

59850-14-5 (Sulfate)

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H351 (99.11%): Suspected of causing cancer [Warning Carcinogenicity];

H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Acute Toxic;Health Hazard

Impurities

Other CAS

Associated Chemicals

6-Nitro-o-toluidine;570-24-1

Wikipedia

Methods of Manufacturing

REACTION OF O-ACETOTOLUIDIDE WITH NITRIC ACID IN CONCENTRATED SULFURIC ACID AND SUBSEQUENT SAPONIFICATION.

Several processes have been reported for the preparation of nitrotoluidines, including 5-nitro-ortho-toluidine. These include the reaction of nitrocresol with aqueous ammonia, the catalytic hydrogenation of aromatic nitro compounds in the presence of Raney copper, reacting aromatic nitro compounds with hydrogen sulfide in the presence of ammonia dissolved in dioxane, reacting 2,4-dinitrotoluene with hydrogen sulfide in a pyridine solution, and reacting 2,4-dinitrotoluene with carbon monoxide in the presence of cupric oxide and manganese dioxide... . 5-Nitro-ortho-toluidine has also been synthesized by the nitration of ortho-toluidine and the monoreduction of 2,4-dinitrotoluene with alcoholic ammonium sulfide ... . It can be prepared by the electrolytic reduction of ortho-nitrotoluene to orthotoluidine sulfate and subsequent nitration

General Manufacturing Information

Benzenamine, 2-methyl-5-nitro-: ACTIVE

Analytic Laboratory Methods

Method: EPA-OSW 8091; Procedure: gas chromatography with electron capture detector; Analyte: 5-nitro-o-toluidine; Matrix: water, soil, and waste matrices; Detection Limit: not provided.

Method: EPA-OSW 8270D; Procedure: gas chromatography/mass spectrometry; Analyte: 5-nitro-o-toluidine; Matrix: solid waste matrices, soils, air sampling media and water samples; Detection Limit: not provided.